molecular formula C22H21N3O B605751 6-(4-(1-Aminocyclobutyl)phenyl)-5-phenylnicotinamide CAS No. 1357158-81-6

6-(4-(1-Aminocyclobutyl)phenyl)-5-phenylnicotinamide

Cat. No. B605751
M. Wt: 343.43
InChI Key: GIRZDHCBMNHMEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“6-(4-(1-Aminocyclobutyl)phenyl)-5-phenylnicotinamide” is an organic heterotricyclic compound . It is a potent, selective allosteric inhibitor of the serine/threonine protein kinase AKT (protein kinase B) isoforms 1 and 2 (AKT1/2) with potential antineoplastic activity .


Synthesis Analysis

The synthesis of this compound has been described in the literature . The work describes the optimization of the 3- (3-phenyl-3 H -imidazo [4,5- b ]pyridin-2-yl)pyridin-2-amine chemical series as potent, selective allosteric inhibitors of AKT kinases, leading to the discovery of ARQ 092 .


Molecular Structure Analysis

The cocrystal structure of compound 21a bound to full-length AKT1 confirmed the allosteric mode of inhibition of this chemical class and the role of the cyclobutylamine moiety . The PDB code for 21a bound to AKT1 is 5KCV .


Chemical Reactions Analysis

The compound demonstrated high enzymatic potency against AKT1, AKT2, and AKT3, as well as potent cellular inhibition of AKT activation and the phosphorylation of the downstream target PRAS40 . It also served as a potent inhibitor of the AKT1-E17K mutant protein and inhibited tumor growth in a human xenograft mouse model of endometrial adenocarcinoma .


Physical And Chemical Properties Analysis

The molecular formula of the compound is C25H21N5O . The molecular weight is 407.5 g/mol .

Scientific Research Applications

  • Scientific Field: Medicinal Chemistry

    • Application : This compound has been used in the synthesis and characterization of substituted ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxypyrimidine-4-carboxylate derivatives .
    • Results or Outcomes : These derivatives have been studied as potential antioxidant agents .
  • Scientific Field: Cancer Therapy

    • Application : Some derivatives of the compound have been synthesized and tested for anticancer activities .
    • Results or Outcomes : Preliminary results showed that most of the derivatives exhibited good antitumor activity. For instance, a compound with para chloro substitution among carboxamides and a compound with meta dichloro substitution among sulphonamides exhibited significant antitumor activity with IC50 value of 14.0 μM and 15.0 μM respectively against K562 cell line .
  • Scientific Field: Biochemistry

    • Application : The compound has been involved in the discovery and optimization of a series of 3-(3-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amines, which are orally bioavailable, selective, and potent ATP-independent Akt inhibitors .
    • Results or Outcomes : These Akt inhibitors potently inhibit intracellular Akt activation and its downstream target (PRAS40) in vitro. In vivo pharmacodynamic and pharmacokinetic studies showed the series to be similarly effective at inhibiting the activation of Akt and an additional downstream effector (p70S6) following oral dosing in mice .
  • Scientific Field: Hepatocellular Carcinoma Research

    • Application : The compound has been used in research related to hepatocellular carcinoma (HCC). Specifically, it has been used in the study of acquired resistance to Sorafenib, a tyrosine kinase inhibitor used for HCC treatment .
    • Methods of Application : The compound was used in combination with Sorafenib to study its effects on Sorafenib-resistant HCC cells .
    • Results or Outcomes : The combination of the compound and Sorafenib restored the sensitivity of resistant cells to Sorafenib-induced apoptosis .
  • Scientific Field: Biochemical Research

    • Application : The compound has been used in the synthesis of 8-[4-(1-aminocyclobutyl)phenyl]-9-phenyl-[1,2,4]triazolo[3,4-f][1,6]naphthyridin-3(2H)-one dihydrochloride .
    • Results or Outcomes : The synthesized compound is available for further biochemical research .
  • Scientific Field: Ovarian Cancer Research

    • Application : The compound has been used in research related to ovarian cancer .
    • Results or Outcomes : The effects of the compound have been evaluated in experimental models .
  • Scientific Field: Hepatocellular Carcinoma Research

    • Application : The compound has been used in research related to hepatocellular carcinoma (HCC). Specifically, it has been used in the study of acquired resistance to Sorafenib, a tyrosine kinase inhibitor used for HCC treatment .
    • Methods of Application : The compound was used in combination with Sorafenib to study its effects on Sorafenib-resistant HCC cells .
    • Results or Outcomes : The combination of the compound and Sorafenib restored the sensitivity of resistant cells to Sorafenib-induced apoptosis .
  • Scientific Field: Biochemical Research

    • Application : The compound has been used in the synthesis of 8-[4-(1-aminocyclobutyl)phenyl]-9-phenyl-[1,2,4]triazolo[3,4-f][1,6]naphthyridin-3(2H)-one dihydrochloride .
    • Results or Outcomes : The synthesized compound is available for further biochemical research .
  • Scientific Field: Ovarian Cancer Research

    • Application : The compound has been used in research related to ovarian cancer .
    • Results or Outcomes : The effects of the compound have been evaluated in experimental models .

Safety And Hazards

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed or if inhaled . It is suspected of causing genetic defects .

Future Directions

The compound is currently undergoing preclinical and clinical testing for anticancer . The recent successes of CDK inhibitors in the clinic, combined with the potential for structure-based routes to the development of non–ATP-competitive CDK inhibitors, and evidence that CDK inhibitors may have use in suppressing chromosomal instability and in synthetic lethal drug combinations inspire optimism that CDK inhibitors will become important weapons in the fight against cancer .

properties

IUPAC Name

6-[4-(1-aminocyclobutyl)phenyl]-5-phenylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O/c23-21(26)17-13-19(15-5-2-1-3-6-15)20(25-14-17)16-7-9-18(10-8-16)22(24)11-4-12-22/h1-3,5-10,13-14H,4,11-12,24H2,(H2,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIRZDHCBMNHMEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=CC=C(C=C2)C3=C(C=C(C=N3)C(=O)N)C4=CC=CC=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-(1-Aminocyclobutyl)phenyl)-5-phenylnicotinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(4-(1-Aminocyclobutyl)phenyl)-5-phenylnicotinamide

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